1-(5-Fluoro-2-methylphenyl)-2-pyrrolidinone

Description

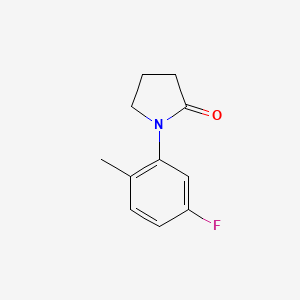

1-(5-Fluoro-2-methylphenyl)-2-pyrrolidinone is a heterocyclic compound featuring a 2-pyrrolidinone core substituted with a 5-fluoro-2-methylphenyl group at the nitrogen atom. The 2-pyrrolidinone moiety is a well-established pharmacophore in medicinal chemistry, known for its conformational flexibility and ability to engage in hydrogen bonding, which enhances bioavailability and target binding .

Properties

Molecular Formula |

C11H12FNO |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

1-(5-fluoro-2-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12FNO/c1-8-4-5-9(12)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

GYBOBOHMAKNXDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N2CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)-2-pyrrolidinone typically involves the reaction of 5-fluoro-2-methylbenzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amines or thiols substituted products.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-2-pyrrolidinone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Substitution Effects on Bioactivity

- Electron-Withdrawing Groups: The 5-fluoro substituent in this compound may enhance metabolic stability compared to non-halogenated analogs (e.g., piracetam) by reducing oxidative degradation .

- This contrasts with 1-(3-aminopropyl)-2-pyrrolidinone, where the flexible aminopropyl chain may increase nonspecific binding .

- Heterocyclic Hybrids: Compounds like 1-(5-Chloro-2-methoxyphenyl)-4-[1-(2-methylallyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone incorporate benzimidazole rings, expanding binding modes for kinase or receptor targets .

Pharmacological Potential

- Neurological Applications: The 2-pyrrolidinone core is shared with piracetam, suggesting possible nootropic or anticonvulsant effects. However, the fluorinated aromatic ring in this compound may redirect activity toward serotonin or dopamine receptors, as seen in related fluorinated psychotropics .

- Oncological Relevance : Analogous compounds in and demonstrate anticancer properties via kinase inhibition, implying that the target compound’s fluoro-methyl group could optimize binding to ATP pockets in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.